molecular formula C18H27NO B13928367 8,8-dimethyl-2-benzyl-9-Oxa-2-azaspiro[5.5]undecane

8,8-dimethyl-2-benzyl-9-Oxa-2-azaspiro[5.5]undecane

Cat. No.: B13928367
M. Wt: 273.4 g/mol
InChI Key: GEHJWDOESWZZTK-UHFFFAOYSA-N
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Description

8,8-Dimethyl-2-benzyl-9-Oxa-2-azaspiro[5.5]undecane is a synthetic organic compound with the molecular formula C18H27NO and a molecular weight of 273.413 g/mol . This compound belongs to the class of spiro compounds, which are characterized by a unique structural feature where two rings are connected through a single atom.

Preparation Methods

The synthesis of 8,8-dimethyl-2-benzyl-9-Oxa-2-azaspiro[5.5]undecane can be achieved through various synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction is typically carried out under controlled conditions to ensure the formation of the desired spiro compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

8,8-Dimethyl-2-benzyl-9-Oxa-2-azaspiro[5.5]undecane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

8,8-Dimethyl-2-benzyl-9-Oxa-2-azaspiro[55]undecane has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesThe compound’s ability to interact with various biological targets makes it a valuable tool for studying molecular mechanisms and pathways .

Mechanism of Action

The mechanism of action of 8,8-dimethyl-2-benzyl-9-Oxa-2-azaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

8,8-Dimethyl-2-benzyl-9-Oxa-2-azaspiro[5.5]undecane can be compared with other similar spiro compounds, such as 1-oxa-9-azaspiro[5.5]undecane . While both compounds share a similar spirocyclic structure, they differ in their substituents and functional groups, which can influence their chemical reactivity and biological activity. The unique structural features of this compound make it distinct and valuable for specific research applications.

Properties

Molecular Formula

C18H27NO

Molecular Weight

273.4 g/mol

IUPAC Name

2-benzyl-10,10-dimethyl-9-oxa-2-azaspiro[5.5]undecane

InChI

InChI=1S/C18H27NO/c1-17(2)14-18(10-12-20-17)9-6-11-19(15-18)13-16-7-4-3-5-8-16/h3-5,7-8H,6,9-15H2,1-2H3

InChI Key

GEHJWDOESWZZTK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CCCN(C2)CC3=CC=CC=C3)CCO1)C

Origin of Product

United States

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